molecular formula C8H6BrNO5 B13869257 2-Bromo-5-methoxy-4-nitro-benzoic acid

2-Bromo-5-methoxy-4-nitro-benzoic acid

Cat. No.: B13869257
M. Wt: 276.04 g/mol
InChI Key: IOVIZSMUQQGVMF-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxy-4-nitro-benzoic acid: is an organic compound with the molecular formula C8H6BrNO5 . It is a derivative of benzoic acid, characterized by the presence of bromine, methoxy, and nitro functional groups. This compound is often used as an intermediate in the synthesis of more complex pharmaceutical and biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-methoxy-4-nitro-benzoic acid typically involves the bromination of 5-methoxy-4-nitro-benzoic acid. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 2-Bromo-5-methoxy-4-nitro-benzoic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of brominated and nitro-substituted benzoic acids on biological systems. It serves as a model compound for understanding the interactions of similar molecules with biological targets .

Medicine: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors. Its derivatives have shown potential as anti-inflammatory and anticancer agents .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the synthesis of advanced materials with specific properties .

Mechanism of Action

The mechanism of action of 2-Bromo-5-methoxy-4-nitro-benzoic acid involves its interaction with specific molecular targets in biological systems. The bromine and nitro groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

  • 2-Bromo-5-methoxybenzoic acid
  • 2-Bromo-4-methoxy-5-nitro-benzoic acid methyl ester
  • 5-Bromo-2-chloro-4-nitrobenzoic acid

Comparison: 2-Bromo-5-methoxy-4-nitro-benzoic acid is unique due to the presence of both bromine and nitro groups, which confer distinct chemical and biological properties. Compared to 2-Bromo-5-methoxybenzoic acid, the additional nitro group in this compound enhances its reactivity and potential as a pharmaceutical intermediate. The methyl ester derivative, on the other hand, offers different solubility and stability characteristics, making it suitable for specific applications .

Properties

Molecular Formula

C8H6BrNO5

Molecular Weight

276.04 g/mol

IUPAC Name

2-bromo-5-methoxy-4-nitrobenzoic acid

InChI

InChI=1S/C8H6BrNO5/c1-15-7-2-4(8(11)12)5(9)3-6(7)10(13)14/h2-3H,1H3,(H,11,12)

InChI Key

IOVIZSMUQQGVMF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)Br)[N+](=O)[O-]

Origin of Product

United States

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